4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine
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Description
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives, including 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine, often involves palladium-catalyzed cascade reactions. For example, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines has been reported, demonstrating the versatility of palladium catalysis in the construction of complex imidazo[4,5-c]pyridine architectures (Zhang et al., 2016). Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized, illustrating the systematic approach in deriving such compounds (Jabri et al., 2023).
Molecular Structure Analysis
The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed, with studies showing the compound crystallizes in the non-centrosymmetric orthorhombic space group Fdd2. The molecules are organized in hydrogen-bonded chains, demonstrating the importance of intermolecular interactions in the solid-state structure of these compounds (Dymińska et al., 2013).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridines participate in a variety of chemical reactions, illustrating their versatility as intermediates in organic synthesis. For instance, the synthesis of imidazo[1,2-c]pyrimidine derivatives from 4-aminopyrimidines, methyl ketones, and halogens showcases the reactivity of these compounds under different conditions (Rogul'chenko et al., 1975).
Physical Properties Analysis
Studies on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including 1H- and 3H-imidazo[4,5-b]pyridine, provide insights into the physical properties of these compounds. The analysis of bond lengths, bond angles, and hydrogen bonding patterns contributes to our understanding of the structural characteristics that influence the physical properties of these molecules (Lorenc et al., 2008).
Chemical Properties Analysis
The chemical properties of imidazo[4,5-c]pyridines are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromo and methyl groups can significantly affect the reactivity and chemical behavior of these compounds. Studies on the synthesis and reactivity of various imidazo[4,5-c]pyridine derivatives have provided valuable information on their chemical properties, including their potential as intermediates in the synthesis of pharmacologically active compounds (Wang et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Azolo[a]pyridines
Alkyl derivatives of various imidazo pyridines, including the targeted compound, have been synthesized through alkylation and subsequent cyclization processes. These compounds are crucial intermediates in the synthesis of complex heterocyclic structures (Potikha, Turelik, & Kovtunenko, 2012).
Vibrational Spectroscopy and Molecular Structure
The molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives have been studied using density functional theory (DFT) and compared with experimental data from X-ray diffraction. These studies provide insights into the molecular interactions and properties of these compounds (Lorenc et al., 2008).
Corrosion Inhibition
- Inhibition of Steel Corrosion: Imidazo[4,5-b]pyridine derivatives have shown high efficacy as corrosion inhibitors for mild steel in acidic conditions. Their inhibition performance, studied through various spectroscopic and electrochemical techniques, highlights their potential in protecting metals against corrosion (Saady et al., 2021).
Anticancer and Antimicrobial Activity
- Anticancer and Antimicrobial Potentials: The synthesis and evaluation of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer and antimicrobial agents. These compounds, characterized by microwave-assisted and conventional methods, displayed notable activity against cancer cell lines and microbial strains, underscoring their therapeutic potential (Shelke et al., 2017).
properties
IUPAC Name |
4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYIQSLBIHUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine |
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